![molecular formula C14H13N3OS3 B5546035 N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their versatile biological activities and presence in numerous pharmacologically active compounds. The interest in thiazole derivatives is largely due to their structural similarity to many natural compounds and their diverse chemical and physical properties, enabling a wide range of chemical transformations and applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and modifications of existing thiazole rings. An example relevant to our compound could involve the cyclization of thioamide with chloroacetoacetate derivatives, a common method for synthesizing ethyl-2-substituted-4-methyl-1,3-thiazole-5-carboxylates with high yields, showcasing the synthetic accessibility of thiazole cores (Tang Li-jua, 2015).

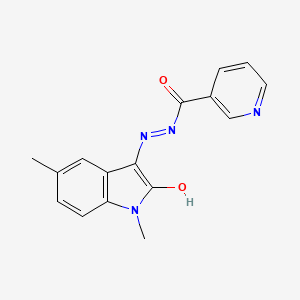

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods including IR, ^1H NMR, and MS spectra, providing detailed insights into the arrangement of atoms and the overall molecular architecture. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been elucidated through crystal engineering approaches, highlighting the role of methyl functionality and S⋯O interaction in determining molecular assembly (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse, including regioselective syntheses that lead to variously substituted thiazoles. An example is the synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, demonstrating the chemical versatility of thiazole compounds (K. Ravi Singh et al., 2022).

Scientific Research Applications

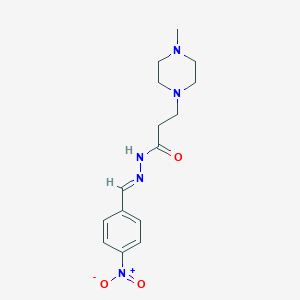

Synthesis and Characterization

Researchers have developed several methods for synthesizing thiazole derivatives, which share a structural similarity to N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the versatility of thiazole compounds in chemical synthesis (Kumar, Parameshwarappa, & Ila, 2013). Similarly, the work by Desai et al. (2019) involved synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating the potential of thiazole derivatives for further chemical exploration and application (Desai, Bhatt, & Joshi, 2019).

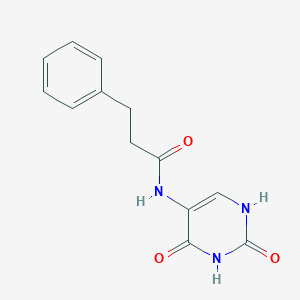

Biological Studies

Thiazole derivatives have been examined for their biological activities, including antimicrobial and anticancer properties. Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives and assessed their antibacterial and antifungal activities, providing insight into the potential therapeutic applications of thiazole compounds (Wazalwar, Banpurkar, & Perdih, 2019). Additionally, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, underscoring the potential of thiazole derivatives in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of thiazoles can vary widely depending on their specific structure and the biological system they interact with. Some thiazoles have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The safety and hazards of thiazoles can vary depending on their specific structure. Some thiazoles are used in drugs and are safe for human consumption under certain conditions, while others may be toxic or hazardous . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Future Directions

properties

IUPAC Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS3/c1-9(12-6-15-8-21-12)17(2)14(18)10-7-20-13(16-10)11-4-3-5-19-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHHUCHRHHLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)